molecular formula C20H18FN3O5 B2977367 (Z)-methyl 2-((2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate CAS No. 885183-83-5

(Z)-methyl 2-((2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate

Cat. No.: B2977367
CAS No.: 885183-83-5
M. Wt: 399.378
InChI Key: UJMZEULUTOGLEA-QXMHVHEDSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Knoevenagel condensation . In one study, a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent were synthesized starting from indole-3-carbaldehyde . The synthesized compounds were characterized using various spectroscopic methods, including FT-IR, 1H-NMR, and mass spectroscopy .

Scientific Research Applications

Antitumor Activity

  • This compound and its derivatives, particularly benzothiazoles, have demonstrated potent antitumor properties both in vitro and in vivo. They function by inducing and being biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. Fluorine atoms are introduced in the molecular structure to thwart metabolic inactivation. Amino acid conjugation is used to overcome drug lipophilicity limitations, allowing for effective treatment of tumors like breast and ovarian xenografts with manageable side effects (Bradshaw et al., 2002).

Role in Bioactivation and Deactivation

  • Certain enzymes like CYP2S1 and CYP2W1 play a significant role in mediating the activity of benzothiazole compounds. These enzymes are involved in either the deactivation or bioactivation of the compounds in various cancer cells, indicating potential for tailored cancer therapy (Tan et al., 2011).

Synthesis Techniques

  • Novel synthesis methods have been developed for derivatives of this compound, such as 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine. These methods utilize tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating significant stereoselectivity (Gabriele et al., 2006).

Imaging Applications

  • Some fluorinated benzothiazole derivatives have been explored as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives exhibit high affinity for β-amyloid aggregates and have shown promise in both in vitro and in vivo studies (Cui et al., 2012).

Biochemical Interactions

  • In biochemical studies, it has been observed that modifications like fluorine and chloro substituents in the molecular structure of anisoles enhance the O-demethylation rate. This indicates a role in metabolic processes and potential applications in understanding and manipulating biochemical pathways (Stupperich et al., 1996).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds have been found to have potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking, and molecular dynamics simulation studies .

Future Directions

The future directions for research on similar compounds include the development of new and effective drugs . For example, the ryanodine receptor (RyR) is a promising target for the development of novel insecticides .

Properties

IUPAC Name

methyl 2-[[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-27-17-8-15(20(26)29-3)16(9-18(17)28-2)23-11-12(10-22)19(25)24-14-6-4-13(21)5-7-14/h4-9,11,23H,1-3H3,(H,24,25)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMZEULUTOGLEA-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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